![molecular formula C6H12ClNO B2391946 3-Oxabiciclo[4.1.0]heptan-7-amina; clorhidrato CAS No. 2171802-75-6](/img/structure/B2391946.png)

3-Oxabiciclo[4.1.0]heptan-7-amina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

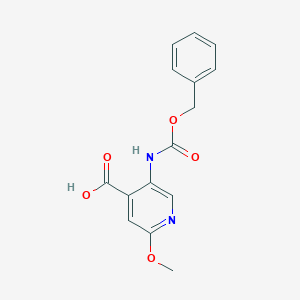

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride, also known as septaline hydrochloride, is a cyclic amine compound . It has a molecular weight of 149.62 .

Molecular Structure Analysis

The InChI code for 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación

Actividad anticancerígena

El clorhidrato de 3-Oxabiciclo[4.1.0]heptan-7-amina ha sido investigado por su potencial como agente anticancerígeno. Aunque su citotoxicidad a las células cancerosas y sus efectos estimulantes sobre la médula ósea están bien documentados, su toxicidad limita actualmente su uso en la oncología convencional . Los investigadores continúan explorando formas de aprovechar sus propiedades anticancerígenas al mismo tiempo que minimizan los efectos adversos.

Mecanismo De Acción

The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is not fully understood. However, it is believed to act as a modulator of neurotransmitter release. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is thought to be due to the compound's ability to inhibit the reuptake of these neurotransmitters.

Biochemical and Physiological Effects

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is thought to be due to the compound's ability to inhibit the reuptake of these neurotransmitters. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride in lab experiments is its ability to increase the release of neurotransmitters in the brain. This effect can be useful in studying the role of neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain.

Direcciones Futuras

There are several future directions for the use of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride in scientific research. One direction is the development of new drug candidates based on this compound. Another direction is the study of the compound's effects on other neurotransmitters and their receptors. Additionally, the use of this compound in the study of neurological and psychiatric disorders such as depression and anxiety could provide valuable insights into the underlying mechanisms of these diseases. Finally, the development of new and more efficient synthesis methods for this compound could make it more accessible to researchers and increase its potential applications in scientific research.

Conclusion

In conclusion, 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a complex cyclic amine that has been widely used in scientific research. Its ability to increase the release of neurotransmitters in the brain has made it a valuable tool in the study of various physiological and pathological processes. The development of new drug candidates based on this compound and the study of its effects on other neurotransmitters and their receptors could provide valuable insights into the underlying mechanisms of neurological and psychiatric disorders. Finally, the development of new and more efficient synthesis methods for this compound could increase its potential applications in scientific research.

Métodos De Síntesis

The synthesis of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a multi-step process that involves the use of several reagents. The first step involves the reaction of 2-cyclopentenone with ethylene oxide to form a cyclic ether. The cyclic ether is then reacted with lithium aluminum hydride to reduce the oxygen atom and form a diol. The diol is then converted to a cyclic amine through a process of dehydration and cyclization. Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt of 3-Oxabicyclo[4.1.0]heptan-7-amine.

Safety and Hazards

Propiedades

IUPAC Name |

3-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBYEXXYVSGDKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)

![3-Methoxy-N-methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2391869.png)

![2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid](/img/structure/B2391870.png)

![1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2391871.png)

![3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391880.png)

![N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2391881.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2391883.png)